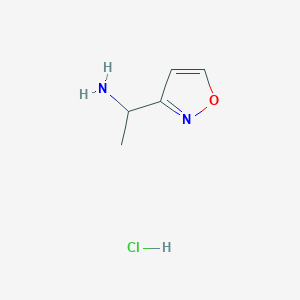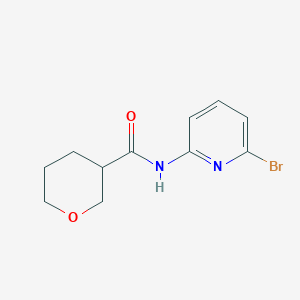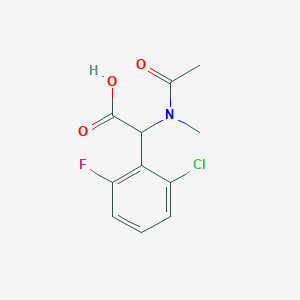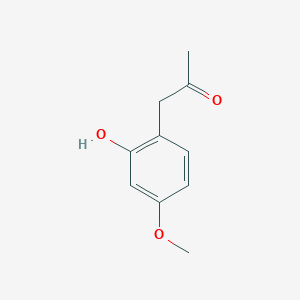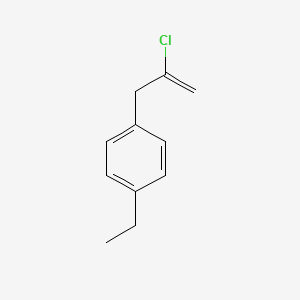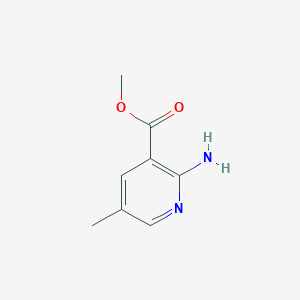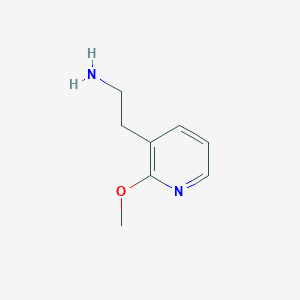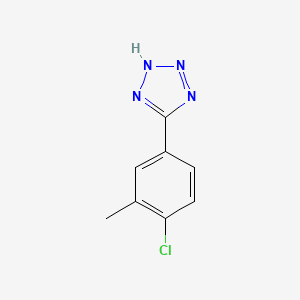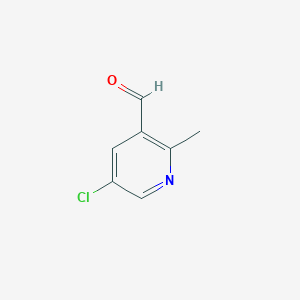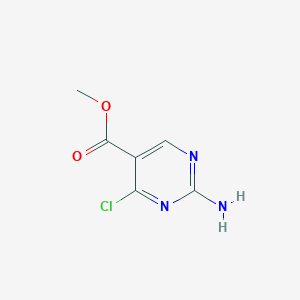
Methyl 2-amino-4-chloropyrimidine-5-carboxylate
Descripción general
Descripción
“Methyl 2-amino-4-chloropyrimidine-5-carboxylate” is an organic compound with the molecular formula C6H6ClN3O2 . It has been widely studied in recent years due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-4-chloropyrimidine-5-carboxylate” is represented by the InChI code: 1S/C6H6ClN3O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,8H2,1H3 . This indicates the presence of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-amino-4-chloropyrimidine-5-carboxylate” is a solid compound . It has a molecular weight of 187.58 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Anticancer Research
Methyl 2-amino-4-chloropyrimidine-5-carboxylate: serves as a key intermediate in the synthesis of various pyrimidine derivatives, which are known for their anticancer properties . These compounds can interfere with cellular processes such as DNA replication and cell division, making them potential candidates for cancer treatment. Researchers are exploring the use of these derivatives in targeting specific cancers, including leukemia and breast cancer .
Antimicrobial and Antifungal Applications
The pyrimidine core of Methyl 2-amino-4-chloropyrimidine-5-carboxylate is a component in the development of antimicrobial and antifungal agents . Its structural versatility allows for the creation of compounds that can inhibit the growth of various bacteria and fungi, addressing the growing concern of antibiotic resistance.
Anti-Inflammatory and Analgesic Effects
Pyrimidine derivatives synthesized from Methyl 2-amino-4-chloropyrimidine-5-carboxylate have shown promising anti-inflammatory and analgesic activities . These compounds can modulate the body’s inflammatory response, providing relief from conditions such as arthritis and other chronic inflammatory diseases.
Cardiovascular Therapeutics
The compound’s derivatives are being studied for their potential as cardiovascular agents . They may offer new treatments for hypertension and other heart-related conditions by affecting vascular relaxation and reducing blood pressure.
Antidiabetic Research
In the field of antidiabetic research, Methyl 2-amino-4-chloropyrimidine-5-carboxylate derivatives are investigated for their ability to act as DPP-IV inhibitors . These inhibitors can help manage blood sugar levels in patients with type 2 diabetes, offering an alternative to current medications.
Neuroprotection and Ocular Health
Researchers are also looking into the neuroprotective effects of pyrimidine derivatives for conditions such as glaucoma . By promoting vascular relaxation in the ocular ciliary artery, these compounds could protect retinal ganglion cells from damage.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Result of Action
Methyl 2-amino-4-chloropyrimidine-5-carboxylate’s effects occur at the molecular and cellular levels. These could include altered gene expression, disrupted signaling cascades, or modified enzymatic activities. Again, precise data is scarce.
Propiedades
IUPAC Name |
methyl 2-amino-4-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVZTVPPOWERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-chloropyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



